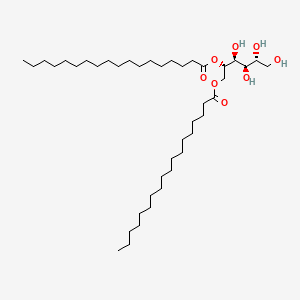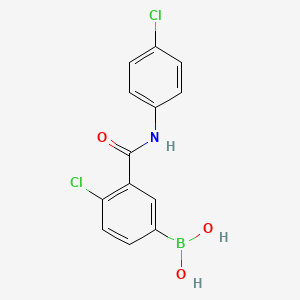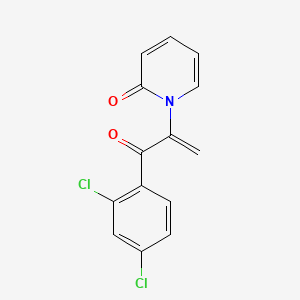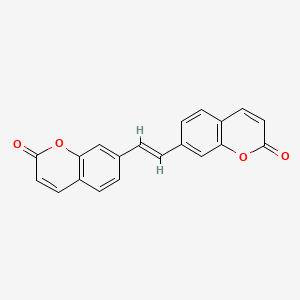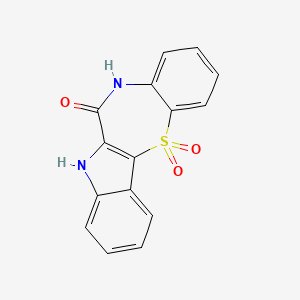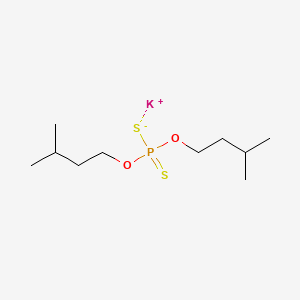
Barium tetracosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium tetracosanoate is a chemical compound with the molecular formula C48H94BaO4 . It is a barium salt of tetracosanoic acid, also known as lignoceric acid. This compound is part of the class of organic compounds known as long-chain fatty acid salts. This compound is typically used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium tetracosanoate can be synthesized through a reaction between barium hydroxide and tetracosanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding tetracosanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Barium tetracosanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of barium carbonate, while reduction may yield barium alkoxides.
Wissenschaftliche Forschungsanwendungen
Barium tetracosanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in studies involving the interaction of long-chain fatty acids with biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: It is used in the production of lubricants, coatings, and other industrial products due to its unique properties.
Wirkmechanismus
The mechanism of action of barium tetracosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. The compound’s long-chain fatty acid component allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Barium stearate: Another barium salt of a long-chain fatty acid, used in similar applications.
Barium palmitate: A barium salt of palmitic acid, also used in industrial applications.
Barium oleate: A barium salt of oleic acid, used in the production of lubricants and coatings.
Uniqueness: Barium tetracosanoate is unique due to its longer carbon chain compared to other barium fatty acid salts. This longer chain length can result in different physical and chemical properties, such as higher melting points and different solubility characteristics, making it suitable for specific applications where other barium salts may not be as effective.
Eigenschaften
CAS-Nummer |
2636-17-1 |
|---|---|
Molekularformel |
C48H94BaO4 |
Molekulargewicht |
872.6 g/mol |
IUPAC-Name |
barium(2+);tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
InChI-Schlüssel |
XMWCCOVIJXJJLG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


